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Compound of Interest

Compound Name: Phenacaine

Cat. No.: B092265 Get Quote

Introduction

Phenacaine, chemically known as N,N'-bis(4-ethoxyphenyl)ethanimidamide, is a topical

anesthetic.[1][2] Its definitive identification is crucial in pharmaceutical quality control, forensic

analysis, and drug development to ensure product purity, verify identity, and support regulatory

compliance. Spectroscopic techniques provide a rapid, reliable, and non-destructive means for

the structural elucidation and identification of Phenacaine. This guide details the application of

key spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for

this purpose.

Chemical Profile

IUPAC Name: N,N'-bis(4-ethoxyphenyl)ethanimidamide[1][3]

CAS Number: 101-93-9[3][4]

Molecular Formula: C₁₈H₂₂N₂O₂[3][4]

Molecular Weight: 298.38 g/mol [1][3]

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound. Electron Ionization (EI) is a common method where high-energy
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electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation

pattern serves as a molecular fingerprint.[5]

Experimental Protocol (Electron Ionization - MS)
Sample Introduction: A dilute solution of Phenacaine in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the mass spectrometer, typically via direct insertion

probe or Gas Chromatography (GC) inlet.

Ionization: The sample is vaporized and enters the ionization chamber where it is bombarded

with a beam of electrons (typically at 70 eV). This process forms a positively charged

molecular ion (M•+) and various fragment ions.

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the separated ions, and the signal is processed to

generate a mass spectrum, which plots relative ion abundance against m/z.[6]

Data Presentation: Key Ions and Fragments
The mass spectrum of Phenacaine is characterized by a distinct molecular ion and several

major fragment ions resulting from the cleavage of its ether and amidine linkages.[4]
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m/z Value
Proposed
Fragment Ion

Interpretation Relative Intensity

298 [C₁₈H₂₂N₂O₂]•+ Molecular Ion (M•+) High

190 [C₁₀H₁₂NO₂]•+
Cleavage of the C-N

bond
Moderate

162 [C₉H₁₀O₂]•+
Cleavage of the C-N

bond with H transfer
Moderate

135 [C₈H₁₀NO]+ p-Ethoxyanilinium ion High

109 [C₇H₉O]+
p-Ethoxyphenol

radical cation
High

108 [C₇H₈O]•+ p-Ethoxyphenol ion Base Peak (100%)

77 [C₆H₅]+
Phenyl cation (loss of

ethoxy group)
Moderate

Data derived from the NIST Mass Spectrometry Data Center.[4]

Interpretation and Visualization
The fragmentation of Phenacaine is initiated by the loss of an electron to form the molecular

ion at m/z 298. The most abundant fragment, the base peak, is observed at m/z 108,

corresponding to the stable p-ethoxyphenol ion. Other significant peaks arise from cleavages

around the central acetamidine core, as illustrated in the following pathway.
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Phenacaine
(m/z 298)

[C₁₈H₂₂N₂O₂]•+

p-Ethoxyanilinium
(m/z 135)

[C₈H₁₀NO]+

- C₁₀H₁₂NO

p-Ethoxyphenol radical cation
(m/z 109)
[C₇H₉O]+

- C₁₁H₁₃N₂O

p-Ethoxyphenol (Base Peak)
(m/z 108)
[C₇H₈O]•+

Phenyl Cation
(m/z 77)
[C₆H₅]+

- CH₂O, H•- H•

Click to download full resolution via product page

Proposed EI-MS fragmentation pathway for Phenacaine.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds,

which vibrate at specific frequencies. It is an excellent tool for identifying the functional groups

present in a molecule.[7]

Experimental Protocol (Attenuated Total Reflectance -
ATR)

Sample Preparation: A small amount of solid Phenacaine powder is placed directly onto the

ATR crystal (e.g., diamond or germanium).
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Data Acquisition: The sample is pressed with a clamp to ensure good contact. An IR beam is

passed through the ATR crystal, where it reflects internally. At the point of reflection, an

evanescent wave penetrates a short distance into the sample.

Spectrum Generation: The detector measures the attenuation of the IR beam at different

wavenumbers, resulting from absorption by the sample's functional groups. The instrument

software converts this signal into an IR spectrum plotting transmittance or absorbance

versus wavenumber (cm⁻¹).[8]

Data Presentation: Predicted IR Absorption Bands
Based on its structure, Phenacaine is expected to exhibit several characteristic absorption

bands.

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3300-3100 N-H Stretch (Amidine) R-NH-R Medium

~3080-3010 Aromatic C-H Stretch Ar-H Medium-Weak

~2980-2850 Aliphatic C-H Stretch -CH₃, -CH₂ Strong

~1660-1640 C=N Stretch Imine/Amidine Strong

~1610-1580 C=C Stretch Aromatic Ring Medium

~1510 C=C Stretch Aromatic Ring Strong

~1240
Asymmetric C-O-C

Stretch
Aryl-Alkyl Ether Strong

~1170 In-plane C-H Bend Aromatic Ring Medium

~1040
Symmetric C-O-C

Stretch
Aryl-Alkyl Ether Strong

~830
Out-of-plane C-H

Bend

1,4-disubstituted

(para)
Strong

Interpretation
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The IR spectrum confirms the presence of key structural features. The strong bands around

1240 cm⁻¹ and 1040 cm⁻¹ are highly characteristic of the aryl-alkyl ether linkages. A strong

peak around 1650 cm⁻¹ indicates the C=N double bond of the amidine group. Aromaticity is

confirmed by C=C stretching bands near 1600 and 1510 cm⁻¹ and the strong out-of-plane C-H

bending vibration around 830 cm⁻¹, which is indicative of para-substitution on the benzene

rings. Finally, absorptions in the 2850-2980 cm⁻¹ region confirm the presence of the aliphatic

ethyl and methyl groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. ¹H NMR identifies the different types of protons and their neighboring environments,

while ¹³C NMR identifies the different types of carbon atoms.

Experimental Protocol (¹H and ¹³C NMR)
Sample Preparation: Dissolve approximately 5-10 mg of Phenacaine in a suitable

deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

Data Acquisition: Place the NMR tube in the spectrometer. For ¹H NMR, acquire the

spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse

sequence to obtain a spectrum with single lines for each unique carbon.

Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed by the

instrument software to generate the NMR spectrum, which plots signal intensity versus

chemical shift in parts per million (ppm).[9]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in
CDCl₃)
The predicted chemical shifts are based on the known structure of Phenacaine and data from

structurally similar compounds like Phenacetin.[10]

Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0-6.8 d (doublet) 8H
Aromatic Protons (Ar-

H)

~4.0 q (quartet) 4H
Methylene Protons (-

O-CH₂-CH₃)

~2.1 s (singlet) 3H
Amidine Methyl

Protons (-C(CH₃)=N)

~1.4 t (triplet) 6H
Ethyl Methyl Protons

(-O-CH₂-CH₃)

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

~160 Amidine Carbon (-C(CH₃)=N)

~155 Aromatic C-O

~145 Aromatic C-N

~122 Aromatic C-H

~115 Aromatic C-H

~64 Methylene Carbon (-O-CH₂)

~18 Amidine Methyl Carbon (-C(CH₃))

~15 Ethyl Methyl Carbon (-CH₃)

Interpretation
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four

unique proton environments. The aromatic protons would appear as a doublet in the 6.8-7.0

ppm region. The ethoxy groups give rise to a characteristic quartet (~4.0 ppm) and triplet (~1.4

ppm) pattern. A singlet around 2.1 ppm would correspond to the methyl group on the amidine
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carbon. The ¹³C NMR spectrum will confirm the presence of the eight unique carbon

environments in the molecule, with distinct signals for the amidine, aromatic, and aliphatic

carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule,

particularly in systems with conjugated π-electrons. It is primarily used for quantitative analysis

but can also serve as a preliminary identification tool.[11]

Experimental Protocol
Sample Preparation: Prepare a dilute stock solution of Phenacaine in a UV-transparent

solvent (e.g., ethanol or 0.1 M HCl).[12] Further dilute to a concentration that gives an

absorbance reading between 0.2 and 1.0.

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline

spectrum.

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record its

absorption spectrum, typically over a range of 200-400 nm.

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[11]

Data Presentation: Expected UV-Vis Absorption Data
Solvent Expected λmax (nm) Chromophore

Ethanol ~280 - 290 nm p-Ethoxyphenyl group

Interpretation
The UV spectrum of Phenacaine is dominated by the π → π* electronic transitions within its

two p-ethoxyphenyl chromophores. Due to this extensive conjugation, a strong absorption band

is expected in the 280-290 nm range. The exact λmax and molar absorptivity are solvent-

dependent. While not sufficient for unambiguous identification alone, the UV-Vis spectrum is a

valuable tool for quantitative analysis using the Beer-Lambert law and for confirming the

presence of the aromatic system when compared against a known reference standard.[11]
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Overall Analytical Workflow
A logical workflow for the identification of an unknown sample suspected to be Phenacaine
integrates these techniques for a high-confidence result.

Integrated workflow for the spectroscopic identification of Phenacaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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